9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

Catalog No.
S12330925
CAS No.
M.F
C11H22ClNO
M. Wt
219.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

Product Name

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride

IUPAC Name

9-methoxy-3-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

InChI

InChI=1S/C11H21NO.ClH/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11;/h10,12H,2-9H2,1H3;1H

InChI Key

ZEGPVZXUBCAECI-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CCNCC2.Cl

9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is a synthetic compound that belongs to the class of spirocyclic amines. Its structure features a spirocyclic framework, which is characterized by a unique arrangement of atoms that includes both nitrogen and carbon. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The molecular formula for 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride is C${13}$H${19}$ClN$_{2}$O, with a molar mass of approximately 246.76 g/mol. It is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in various solvents.

Typical of spirocyclic compounds:

  • Nucleophilic Substitution: The nitrogen atom in the azaspiro structure can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Reduction Reactions: The compound may also be reduced to yield derivatives with altered functional groups.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.

Research indicates that 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride exhibits significant biological activity. It has been studied for its potential antibacterial properties, particularly against gram-positive and gram-negative bacterial strains. In vitro studies have shown that derivatives of this compound can be effective against certain resistant bacterial strains, suggesting its utility in developing new antibiotics .

Additionally, the compound has been investigated for its effects on various biological pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial in cancer biology . This suggests potential applications in oncology and inflammatory diseases.

The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic synthesis techniques:

  • Formation of the Spirocyclic Framework: The initial step often involves the cyclization of appropriate precursors using methods such as Robinson annelation or similar cyclization strategies.
  • Introduction of Functional Groups: Subsequent reactions may introduce the methoxy group and other substituents through electrophilic aromatic substitution or nucleophilic addition.
  • Salt Formation: Finally, the hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid, enhancing solubility and stability.

The specific conditions and reagents used can vary based on the desired purity and yield .

The primary applications of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride include:

  • Pharmaceutical Development: Its potential as an antibacterial agent makes it a candidate for developing new antibiotic therapies.
  • Research Tool: The compound can serve as a valuable tool in biological research to explore mechanisms involving spirocyclic structures and their interactions with biological systems.
  • Chemical Synthesis: It may also be used as an intermediate in synthesizing more complex organic molecules or pharmaceutical compounds.

Interaction studies have demonstrated that 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride interacts with various biological targets, including proteins involved in bacterial resistance mechanisms. These interactions are critical for understanding how this compound can be optimized for therapeutic use.

Studies involving structure-activity relationships (SAR) have revealed how modifications to the spirocyclic framework influence biological activity, providing insights into designing more potent derivatives .

Several compounds share structural similarities with 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride:

Compound NameStructural FeaturesUnique Properties
3-Oxa-9-azaspiro[5.5]undecaneContains oxygen instead of nitrogenPotentially different reactivity
1-Aza-spiro[5.5]undecaneLacks methoxy groupMay exhibit different biological activities
3-Methyl-3-azaspiro[5.5]undecaneMethyl group substitutionVariations in potency against bacteria

The uniqueness of 9-Methoxy-3-azaspiro[5.5]undecane hydrochloride lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct pharmacological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

219.1389920 g/mol

Monoisotopic Mass

219.1389920 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-09

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